6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole
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Overview
Description
6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a unique structure combining a pyrrole and thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-methoxybenzylamine with a suitable thioamide can lead to the formation of the desired thiazole ring . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Pyrrole derivatives:
Benzyl derivatives: The presence of a benzyl group in the structure contributes to the compound’s unique properties and differentiates it from other thiazole and pyrrole derivatives.
Properties
Molecular Formula |
C13H12N2OS |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C13H12N2OS/c1-16-11-4-2-9(3-5-11)6-10-7-14-13-12(10)17-8-15-13/h2-5,7-8,14H,6H2,1H3 |
InChI Key |
DDPHRDGKZJPKLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CNC3=C2SC=N3 |
Origin of Product |
United States |
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